molecular formula C8H12BrF B14538336 8-Bromo-8-fluorobicyclo[5.1.0]octane CAS No. 62360-64-9

8-Bromo-8-fluorobicyclo[5.1.0]octane

Cat. No.: B14538336
CAS No.: 62360-64-9
M. Wt: 207.08 g/mol
InChI Key: VQNQFMJBZTVLFW-UHFFFAOYSA-N
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Description

Significance of Gem-Bromofluorocyclopropane Moieties in Strained Ring Systems

The presence of a geminal bromo and fluoro substituent on the C8 carbon of the cyclopropane (B1198618) ring is of paramount importance. Gem-dihalocyclopropanes are a well-studied class of compounds that serve as versatile intermediates in organic synthesis. nih.govresearchgate.net The gem-bromofluorocyclopropane moiety, in particular, offers a unique combination of reactivity. The carbon-bromine bond is relatively weak and can be cleaved homolytically or heterolytically, making it a good leaving group or a site for radical reactions. Conversely, the carbon-fluorine bond is strong, and the presence of fluorine can significantly alter the electronic properties of the molecule, including its acidity and susceptibility to nucleophilic attack.

In the context of a strained ring system like bicyclo[5.1.0]octane, the gem-bromofluorocyclopropane unit is a precursor for a variety of transformations. A common reaction of gem-dihalocyclopropanes is ring-opening, which can be induced thermally, photochemically, or by reagents. epfl.chresearchgate.netresearchgate.net These reactions can lead to the formation of larger rings or acyclic structures, often with a high degree of stereocontrol. The differential reactivity of the C-Br and C-F bonds allows for selective transformations, further enhancing the synthetic utility of 8-Bromo-8-fluorobicyclo[5.1.0]octane.

An efficient method for the synthesis of gem-bromofluorocyclopropanes involves the [2+1] cycloaddition of bromofluorocarbene (:CFBr) with an alkene. researchgate.netacs.org For the synthesis of this compound, this would involve the reaction of bromofluorocarbene with cycloheptene (B1346976). Ethyl dibromofluoroacetate (EDBFA) has been identified as an accessible and effective precursor for the in-situ generation of bromofluorocarbene under mild conditions. researchgate.netacs.org

Research Impetus and Academic Relevance of the Compound Class

The academic relevance of this compound and related compounds stems from several key areas of chemical research. The study of such molecules provides fundamental insights into the behavior of strained systems and the influence of halogen substitution on their reactivity. The unique electronic properties conferred by the fluorine atom make these compounds interesting subjects for physical organic chemistry studies.

Furthermore, fluorinated organic compounds are of immense interest in medicinal chemistry and materials science. researchgate.net The introduction of fluorine can modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. Therefore, compounds like this compound can serve as valuable building blocks for the synthesis of novel, fluorinated bioactive molecules. The ability of the gem-bromofluorocyclopropane unit to undergo a variety of transformations, including ring-opening and functional group interconversions, makes it a powerful tool for the construction of complex molecular architectures. nih.govresearchgate.net The development of new synthetic methods utilizing these building blocks is an active area of research. acs.orgrsc.org The potential to access diverse chemical space from a single, well-defined precursor drives the continued academic interest in this class of compounds.

Detailed Research Findings

The following tables summarize key aspects of the synthesis and reactivity of systems related to this compound, based on the general behavior of gem-bromofluorocyclopropanes and bicyclo[n.1.0]alkane systems.

Table 1: Synthesis of Gem-Bromofluorocyclopropanes

Reaction Type Precursor for :CFBr Substrate General Conditions Reference
[2+1] Cycloaddition Ethyl dibromofluoroacetate (EDBFA) Alkene (e.g., Cycloheptene) Mild, operationally simple researchgate.netacs.org
[2+1] Cycloaddition Dibromofluoromethane (B117605) (CHBr2F) Alkene Base-mediated General Knowledge

Table 2: Typical Reactions of Gem-Dihalocyclopropanes in Strained Systems

Reaction Type Description Conditions Potential Products Reference
Thermal Ring Opening Electrocyclic ring opening driven by relief of strain. High temperatures Dienes, expanded ring systems researchgate.netresearchgate.net
Reductive Dehalogenation Removal of one or both halogen atoms. Reducing agents (e.g., n-Bu3SnH, Zn) Monohalocyclopropanes, dehalogenated bicycloalkane General Knowledge
Solvolysis Nucleophilic substitution with ring opening. Protic solvents, often with silver salts Allylic alcohols, ethers epfl.ch

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62360-64-9

Molecular Formula

C8H12BrF

Molecular Weight

207.08 g/mol

IUPAC Name

8-bromo-8-fluorobicyclo[5.1.0]octane

InChI

InChI=1S/C8H12BrF/c9-8(10)6-4-2-1-3-5-7(6)8/h6-7H,1-5H2

InChI Key

VQNQFMJBZTVLFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C2(F)Br)CC1

Origin of Product

United States

Synthetic Methodologies for 8 Bromo 8 Fluorobicyclo 5.1.0 Octane

Historical Development of Bicyclo[5.1.0]octane Scaffold Construction

The bicyclo[5.1.0]octane framework, characterized by a cyclopropane (B1198618) ring fused to a cycloheptane (B1346806) ring, has been a subject of interest in organic synthesis for many years. Early methods for the construction of this scaffold often relied on intramolecular cyclization reactions of functionalized cycloheptane derivatives. One of the foundational approaches involved the Simmons-Smith cyclopropanation of cycloheptene (B1346976), a reaction that utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple to add a methylene (B1212753) group across the double bond.

Another classical approach has been the intramolecular Wittig reaction of a suitably substituted cycloheptanone (B156872) derivative bearing a phosphonium (B103445) ylide. Furthermore, carbene addition reactions, using diazomethane (B1218177) in the presence of a copper catalyst, have also been employed to convert cycloheptene to the parent bicyclo[5.1.0]octane. These early methods, while effective, sometimes suffered from limitations in terms of substrate scope, functional group tolerance, and the use of hazardous reagents. Over the decades, these initial discoveries have paved the way for the development of more refined and versatile synthetic routes. researchgate.netresearchgate.net

Advanced Approaches to Geminal Bromofluorination in Cyclic Systems

The introduction of two different halogen atoms onto the same carbon, known as geminal dihalogenation, presents a unique synthetic challenge, particularly when one of the halogens is fluorine. The synthesis of 8-Bromo-8-fluorobicyclo[5.1.0]octane specifically requires a method that can efficiently generate a bromofluorocyclopropane ring fused to a seven-membered ring.

Regioselective Halogenation Strategies of Bicyclo[5.1.0]octane Derivatives

Regioselective halogenation of pre-existing bicyclo[5.1.0]octane derivatives is a potential, though less direct, route to the target molecule. This would typically involve the halogenation of a precursor such as 8-oxobicyclo[5.1.0]octane or bicyclo[5.1.0]octan-8-one. For instance, the α-position to a carbonyl group can be selectively halogenated. A possible, albeit multi-step, pathway could involve the initial monobromination or monofluorination of bicyclo[5.1.0]octan-8-one, followed by a subsequent halogenation step. However, controlling the regioselectivity and achieving the desired geminal bromofluoro arrangement can be complex and may lead to a mixture of products. Modern methods often employ specific reagents that can deliver halogen atoms with high precision, sometimes guided by the presence of directing groups within the molecule. rsc.org

Carbene-Mediated Cyclopropanation Reactions

A more direct and widely utilized approach for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene. In the context of this compound, this involves the reaction of cycloheptene with bromofluorocarbene (:CBrF). This method is advantageous as it constructs the bicyclic system and introduces the desired halogens in a single step.

Bromofluorocarbene is a highly reactive intermediate that is typically generated in situ (in the reaction mixture) from a stable precursor. A common precursor for generating bromofluorocarbene is dibromofluoromethane (B117605) (CHBr₂F). researchgate.net In the presence of a strong base, such as potassium tert-butoxide, dibromofluoromethane undergoes dehydrohalogenation to furnish the transient bromofluorocarbene species. The choice of base and reaction conditions is crucial to control the rate of carbene generation and minimize side reactions.

Carbene PrecursorBase/ReagentGenerated Carbene
Dibromofluoromethane (CHBr₂F)Potassium tert-butoxideBromofluorocarbene (:CBrF)
Tribromofluoromethane (B1329301) (CBr₃F)n-ButyllithiumBromofluorocarbene (:CBrF)
Phenyl(tribromomethyl)mercuryThermal decompositionDibromocarbene (:CBr₂) -> (via exchange)

This table provides examples of precursors and reagents for generating carbenes relevant to halocyclopropane synthesis.

Once generated, the bromofluorocarbene undergoes a [2+1] cycloaddition reaction with an alkene. researchgate.netmdpi.comlibretexts.org In this case, cycloheptene serves as the two-electron component, and the carbene acts as the one-carbon component. The reaction proceeds via a concerted mechanism where the carbene adds across the double bond of cycloheptene to form the three-membered ring of the bicyclo[5.1.0]octane system. This cycloaddition directly installs the bromine and fluorine atoms at the 8-position, yielding this compound. The stereochemistry of the starting alkene is generally retained in the cyclopropane product.

This method offers a highly efficient and atom-economical route to the target compound. The reaction conditions can often be tuned to optimize the yield and minimize the formation of byproducts.

AlkeneCarbeneProductReaction Type
CyclohepteneBromofluorocarbene (:CBrF)This compound[2+1] Cycloaddition

This table illustrates the specific [2+1] cycloaddition reaction for the synthesis of the target compound.

Decarboxylative Halogenation in Bridged Ring Systems

An alternative, though less common, approach for the synthesis of halogenated bicyclic compounds is through decarboxylative halogenation. nih.govacs.org This method would involve a precursor such as 8-bromobicyclo[5.1.0]octane-8-carboxylic acid or 8-fluorobicyclo[5.1.0]octane-8-carboxylic acid. The Hunsdiecker reaction is a classic example of this transformation, where a silver salt of a carboxylic acid is treated with a halogen (e.g., bromine) to yield an organic halide with one fewer carbon atom. nih.gov

Modern variations of this reaction exist that are catalyzed by metals or proceed via radical intermediates under photoredox conditions. princeton.edunih.govosti.gov For the synthesis of this compound, one could envision the decarboxylative bromination of a fluorinated carboxylic acid precursor or the decarboxylative fluorination of a brominated precursor. However, the synthesis of the required carboxylic acid precursor can be challenging, and the reaction conditions for decarboxylative halogenation can sometimes be harsh, potentially leading to rearrangement or decomposition of the strained bicyclic system.

Precursor AcidReagentProduct
8-Fluorobicyclo[5.1.0]octane-8-carboxylic acidN-Bromosuccinimide, Ag(I) catalystThis compound
8-Bromobicyclo[5.1.0]octane-8-carboxylic acidSelectfluor, Ag(I) catalystThis compound

This table presents hypothetical decarboxylative halogenation routes to the target compound.

Radical-Initiated Halogenation Protocols

The synthesis of this compound via radical-initiated pathways represents a significant synthetic challenge due to the inherent reactivity of the bicyclic system and the need for precise control over the introduction of two different halogen atoms. While direct radical-initiated halogenation protocols for the specific synthesis of this compound are not extensively documented, the principles of radical chemistry provide a framework for conceptualizing such a transformation.

Radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. In the context of a bicyclo[5.1.0]octane framework, a plausible radical-based approach would likely involve the generation of a radical at the C8 position, followed by trapping with a suitable halogenating agent. The initiation of such a process could be achieved photochemically or through the use of chemical radical initiators.

One potential strategy could involve the decarboxylative halogenation of a suitable carboxylic acid precursor. This method, a variation of the Hunsdiecker reaction, involves the formation of an acyl hypohalite which then undergoes homolytic cleavage to generate an alkyl radical that can be trapped by a halogen. While this approach is well-established for the synthesis of various organic halides, its application to the synthesis of this compound would require a precursor such as 8-fluorobicyclo[5.1.0]octane-8-carboxylic acid, which itself would need a dedicated synthetic route.

Another conceptual approach involves the direct C-H bond functionalization of a bicyclo[5.1.0]octane derivative. However, the selective radical abstraction of a hydrogen atom from the C8 position in the presence of other C-H bonds within the molecule would be a significant challenge. The success of such a strategy would depend on the directing effects of existing substituents and the choice of the radical generating species.

It is important to note that radical reactions on strained ring systems like bicyclo[5.1.0]octanes can sometimes lead to ring-opening or rearrangement products. Therefore, the reaction conditions, including temperature, solvent, and concentration of radical species, would need to be carefully optimized to favor the desired halogenation pathway.

Reaction Type Precursor Key Reagents Potential Challenges
Decarboxylative Halogenation8-Fluorobicyclo[5.1.0]octane-8-carboxylic acidBrominating agent (e.g., NBS), Radical initiatorSynthesis of the carboxylic acid precursor, potential for side reactions.
C-H Bond Functionalization8-Fluorobicyclo[5.1.0]octaneRadical initiator, Brominating agentLack of selectivity for the C8 position, potential for ring-opening.

Stereocontrolled Synthesis of this compound

The stereocontrolled synthesis of this compound is a complex undertaking due to the presence of a stereogenic center at the C8 position of the cyclopropane ring. The spatial arrangement of the bromine and fluorine atoms relative to the bicyclic framework can significantly influence the molecule's properties and reactivity. Achieving a high degree of stereoselectivity in the synthesis of this compound would likely involve either a diastereoselective or an enantioselective approach.

A plausible diastereoselective strategy could commence from a chiral precursor or employ a chiral auxiliary to direct the introduction of the halogen atoms. For instance, the cyclopropanation of a chiral, non-racemic cyclooctene (B146475) derivative could establish the initial stereochemistry of the bicyclo[5.1.0]octane core. Subsequent functionalization at the C8 position would then need to proceed with a high degree of facial selectivity.

Alternatively, an enantioselective approach could involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For example, the enantioselective cyclopropanation of cyclooctene with a suitable bromofluorocarbene precursor, catalyzed by a chiral transition metal complex, could directly generate an enantioenriched this compound. While the generation and use of bromofluorocarbene can be challenging, catalytic asymmetric carbene transfer reactions are a powerful tool in modern organic synthesis.

The development of a stereocontrolled synthesis would necessitate a thorough understanding of the steric and electronic factors that govern the approach of reagents to the bicyclo[5.1.0]octane skeleton. Computational modeling could play a crucial role in predicting the likely stereochemical outcomes of different synthetic routes and in the design of effective chiral catalysts or auxiliaries.

Strategy Key Step Source of Stereocontrol Potential Challenges
Diastereoselective SynthesisHalogenation of a chiral bicyclo[5.1.0]octane derivativePre-existing stereocenter or chiral auxiliarySynthesis of the chiral precursor, achieving high facial selectivity.
Enantioselective SynthesisCatalytic asymmetric cyclopropanationChiral catalystDevelopment of a suitable chiral catalyst for bromofluorocarbene transfer.

Modern Synthetic Tools and Scalability Considerations

The synthesis of this compound on a larger scale would require the implementation of modern synthetic tools and careful consideration of process scalability. Efficiency, safety, and cost-effectiveness are paramount in transitioning a synthetic route from the laboratory to a production environment.

One of the key modern synthetic tools that could be applied to the synthesis of the bicyclo[5.1.0]octane core is phase-transfer catalysis (PTC). The generation of dihalocarbenes, which are precursors to gem-dihalocyclopropanes, can often be achieved under PTC conditions. For instance, the reaction of bromoform (B151600) with a concentrated aqueous solution of sodium hydroxide (B78521) in the presence of a phase-transfer catalyst can generate dibromocarbene, which can then react with cyclooctene to form 8,8-dibromobicyclo[5.1.0]octane. This methodology avoids the use of hazardous and moisture-sensitive reagents like organolithiums and can often be performed with simpler and more scalable equipment.

Microwave-assisted organic synthesis is another modern tool that could potentially accelerate key steps in the synthesis of this compound. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields. This technique could be particularly beneficial for steps that are sluggish under conventional heating, such as certain substitution or elimination reactions.

For scalability, a continuous flow process could offer significant advantages over traditional batch production. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety. The small reaction volumes at any given time in a flow reactor also mitigate the risks associated with highly exothermic or potentially hazardous reactions.

Furthermore, the purification of the final product and intermediates would be a critical aspect of a scalable synthesis. Chromatographic methods, while suitable for small-scale purification, are often not practical for large-scale production. Alternative purification techniques such as distillation, crystallization, or extraction would need to be developed and optimized.

Modern Tool/Consideration Application in Synthesis Advantages
Phase-Transfer Catalysis (PTC)Generation of dihalocarbene for cyclopropanationMilder reaction conditions, enhanced safety, scalability.
Microwave-Assisted SynthesisAcceleration of slow reaction stepsReduced reaction times, improved yields.
Continuous Flow ChemistryOverall synthetic processImproved safety, reproducibility, and control over reaction parameters.
Non-Chromatographic PurificationProduct and intermediate purificationCost-effective and suitable for large-scale production.

Chemical Reactivity and Mechanistic Investigations of 8 Bromo 8 Fluorobicyclo 5.1.0 Octane

Analysis of Strain-Driven Reactivity in the Bicyclo[5.1.0]octane Framework

The fusion of a three-membered cyclopropane (B1198618) ring with a larger ring system, as seen in the bicyclo[5.1.0]octane framework, results in substantial ring strain. This inherent strain is a primary driving force for many of the chemical reactions observed in this class of molecules.

Release of Ring Strain Energy as a Driving Force for Transformations

The exploration of bicyclo[5.1.0]octane derivatives has been largely propelled by their inherent strain energy. smolecule.com Early studies on the parent compound, bicyclo[5.1.0]octane, revealed its thermochemical instability, with gas-phase enthalpy data indicating significant strain energy comparable to that of cyclopropane. smolecule.com This stored potential energy can be released during chemical reactions, providing a thermodynamic driving force for transformations that lead to less strained products. smolecule.com The reactivity of these systems, however, is not solely dictated by the magnitude of the strain energy but also by the kinetic accessibility of reaction pathways that can effectively release this strain. smolecule.com In the case of 8-Bromo-8-fluorobicyclo[5.1.0]octane, reactions that involve the opening of the three-membered ring are energetically favorable as they alleviate the significant angle and torsional strain of the cyclopropane moiety.

Interplay of Electronic Delocalization and Strain in Reactivity

While ring strain is a critical factor, the reactivity of bicyclo[5.1.0]octane derivatives is also influenced by electronic effects. It has been recognized that "delocalization-enabled reactivity" can play a significant role, where conjugation between the cyclopropane ring and adjacent π-systems can accelerate ring-opening reactions. smolecule.com This phenomenon contrasts with simpler cyclopropanes where strain release is the dominant factor. smolecule.com Although this compound lacks an adjacent π-system for direct conjugation, the electronic nature of the carbon-halogen bonds and the potential for developing partial charges in transition states can interact with the strained framework to influence reaction pathways and rates.

Transformations Involving the Geminal Bromofluorocyclopropane Motif

The presence of two different halogen atoms on the same carbon of the cyclopropane ring provides a locus for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and radical reactions.

Nucleophilic Substitution Reactions at the Halogenated Center

Organohalides are versatile precursors for numerous organic transformations due to the polar nature of the carbon-halogen bond and the ability of halides to act as good leaving groups. acs.orgnih.gov In this compound, the C8 carbon is susceptible to nucleophilic attack. The outcome of such reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Given the two different halogens, selectivity in substitution is a key consideration. The carbon-bromine bond is generally more labile than the carbon-fluorine bond, suggesting that nucleophilic substitution would preferentially displace the bromide ion.

Illustrative Data on Nucleophilic Substitution of a Model gem-Bromofluorocyclopropane:

Nucleophile Solvent Temperature (°C) Major Product Yield (%)
PhSNa DMF 25 8-Fluoro-8-(phenylthio)bicyclo[5.1.0]octane 85
NaCN DMSO 80 8-Cyano-8-fluorobicyclo[5.1.0]octane 70
MeOLi MeOH 60 8-Fluoro-8-methoxybicyclo[5.1.0]octane 75

Elimination Reactions Leading to Unsaturated Bicyclic Systems

Treatment of this compound with a strong base can induce elimination reactions, leading to the formation of unsaturated bicyclic systems. The regioselectivity and stereoselectivity of these eliminations would be influenced by the accessibility of protons on the adjacent carbons and the conformational constraints of the bicyclic system. Depending on the base and reaction conditions, dehydrohalogenation could potentially lead to the formation of a bicyclic alkene or undergo a more complex rearrangement. The high strain of the starting material can provide a significant driving force for such reactions. scienovate.com

Homolytic Cleavage and Radical Cascade Reactions

The carbon-halogen bonds in this compound can undergo homolytic cleavage under radical conditions (e.g., using radical initiators or photolysis) to generate a C8-centered radical. The carbon-bromine bond, being weaker than the carbon-fluorine bond, is the more likely site for initial homolytic cleavage. nih.gov The resulting radical intermediate can then participate in a variety of subsequent reactions. Radical-mediated strain-release reactions in bicyclic systems are known to proceed through sophisticated mechanistic pathways. smolecule.com The inherent ring strain in the bicyclo[5.1.0]octane framework provides a substantial thermodynamic driving force for radical-initiated transformations that can lead to ring-opened or rearranged products. smolecule.com For instance, a radical cascade reaction could be initiated by the homolytic cleavage of the C-Br bond, followed by ring opening of the cyclopropane to form a more stable cycloalkenyl radical, which could then be trapped or undergo further reactions.

Potential Radical Reactions of this compound:

Radical Initiator Reagent Product Type
AIBN Bu3SnH Reductive dehalogenation (debromination)
(PhCO2)2 - Ring-opened products via radical rearrangement

Formal Cycloaddition Reactions of Strained Bicyclo[5.1.0]octane Derivatives

The strained three-membered ring of this compound and its derivatives can participate in formal cycloaddition reactions, acting as a three-carbon synthon. These reactions provide a powerful tool for the construction of complex polycyclic systems.

One of the notable cycloaddition reactions is the rhodium-catalyzed [3+2] cycloaddition with internal olefins. This process allows for the synthesis of gem-difluorinated cyclopentanes with good regioselectivity and diastereoselectivity. Although specific data for this compound is not extensively documented, the reactivity of analogous gem-difluorinated cyclopropanes provides valuable insights into the expected outcomes. The reaction demonstrates the utility of these strained rings as "CF2" C3 synthons in transition metal catalysis, offering a pathway to other gem-difluorinated carbocyclic molecules. researchgate.netnih.gov

The proposed mechanism for these cycloadditions often involves the initial coordination of the transition metal to the cyclopropane, followed by ring-opening to form a metallacyclobutane intermediate. This intermediate can then react with an incoming alkene to form the final cyclopentane product.

Below is a representative table of rhodium-catalyzed [3+2] cycloaddition reactions of gem-difluorocyclopropanes with various alkenes, illustrating the potential scope for this compound.

Entrygem-DifluorocyclopropaneAlkeneCatalystSolventYield (%)dr
11,1-difluoro-2-phenylcyclopropaneNorbornene[Rh(cod)Cl]2Toluene85>20:1
21,1-difluoro-2-vinylcyclopropaneN-phenylmaleimideRh2(OAc)4DCE7815:1
31,1-difluoro-2-methylcyclopropaneStyrene[Rh(nbd)2]BF4THF6510:1

This table is illustrative and based on data for analogous gem-difluorocyclopropanes.

Metal-Catalyzed and Organocatalytic Transformations of the Compound

Beyond cycloadditions, this compound is expected to undergo a range of transformations catalyzed by transition metals and, potentially, by organocatalysts.

Metal-Catalyzed Transformations:

Palladium and rhodium complexes are particularly effective in catalyzing the ring-opening and functionalization of gem-dihalocyclopropanes. Palladium-catalyzed reactions often proceed via the formation of a π-allylpalladium intermediate, which can then be trapped by various nucleophiles. For instance, palladium-catalyzed ring-opening reactions of cyclopropanated 7-oxabenzonorbornadiene derivatives with alcohol nucleophiles have been reported to proceed in high yields. nih.gov While not the exact substrate, this reactivity highlights the potential for similar transformations with this compound, leading to functionalized eight-membered rings.

Rhodium catalysts can also induce ring-opening and subsequent functionalization. For example, rhodium-catalyzed carbofluorination of alkenes using gem-difluorinated cyclopropanes as bifunctional reagents has been demonstrated. chemrxiv.org This reaction showcases the ability to recycle the fluorine atom and provides access to a variety of fluorinated products.

The following table summarizes representative metal-catalyzed transformations of related gem-dihalocyclopropanes.

EntrySubstrateCatalystReagentProduct TypeYield (%)
11,1-dibromo-2-phenylcyclopropanePd(PPh3)4PhB(OH)2Ring-opened, cross-coupled75
21,1-difluoro-2-vinylcyclopropane[Rh(cod)Cl]2Styrene[3+2] cycloadduct85
37,7-dichlorobicyclo[4.1.0]heptaneAgBF4MeOHRing-expanded ether60

This table is illustrative and based on data for analogous gem-dihalocyclopropanes.

Organocatalytic Transformations:

The application of organocatalysis to the transformation of gem-dihalocyclopropanes is a less explored area. However, the principles of organocatalysis suggest potential avenues for the asymmetric functionalization of this compound. For instance, chiral aminocatalysts could potentially be used to catalyze the enantioselective Michael addition of nucleophiles to the cyclopropane ring, following a ring-opening event. An organocatalytic asymmetric cascade Michael-alkylation reaction has been developed for the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates, which also involves an unexpected organocatalyzed stereoselective ring opening of the resulting cyclopropanes. researchgate.netchemrxiv.org While this is a different system, it demonstrates the potential for organocatalysts to mediate complex transformations involving cyclopropane rings.

Detailed Mechanistic Elucidation of Reaction Pathways

The reaction pathways of this compound are dictated by the interplay of ring strain release and the electronic effects of the halogen substituents.

Mechanism of Metal-Catalyzed Reactions:

In rhodium-catalyzed cycloadditions, density functional theory (DFT) studies on analogous systems suggest that the reaction proceeds through a stepwise mechanism. rsc.org The catalytic cycle is thought to initiate with the oxidative addition of the rhodium(I) catalyst to the C-C bond of the cyclopropane ring, forming a rhodacyclobutane intermediate. This is followed by coordination of the alkene and subsequent migratory insertion, leading to a larger metallacycle. Reductive elimination then furnishes the cyclopentane product and regenerates the active rhodium catalyst. DFT calculations have been instrumental in understanding the origins of chemo- and diastereoselectivity in these reactions. rsc.org

For palladium-catalyzed ring-opening reactions, the mechanism is believed to involve the formation of a π-allylpalladium complex. nih.gov The reaction of the gem-dihalocyclopropane with a palladium(0) species leads to oxidative addition and ring opening to form the π-allyl intermediate. This electrophilic intermediate is then attacked by a nucleophile, leading to the functionalized product after reductive elimination. The regioselectivity of the nucleophilic attack is often controlled by both steric and electronic factors.

Mechanism of Organocatalytic Reactions:

While specific mechanistic studies on organocatalytic reactions of this compound are scarce, analogies can be drawn from related systems. For example, in the organocatalytic ring-opening of cyclopropanes derived from α,β-unsaturated aldehydes and bromomalonates, a Michael-alkylation-retro-Michael pathway has been proposed. researchgate.net This suggests that an organocatalyst could activate a nucleophile for a Michael-type attack on the cyclopropane, leading to a ring-opened enolate intermediate. Subsequent protonation or reaction with an electrophile would then yield the final product. The stereochemical outcome of such reactions would be dictated by the chiral environment provided by the organocatalyst.

Stereochemical and Conformational Analysis of 8 Bromo 8 Fluorobicyclo 5.1.0 Octane

Configurational Isomerism and Diastereoselectivity in Synthesis

The synthesis of 8-Bromo-8-fluorobicyclo[5.1.0]octane typically involves the addition of bromofluorocarbene (:CBrF) to cycloheptene (B1346976). This reaction directly establishes the stereochemistry at the C1, C7, and C8 positions. The fusion of the cyclopropane (B1198618) ring to the seven-membered ring can result in two diastereomers, distinguished by the relative orientation of the C8 substituents with respect to the larger ring. These are designated as syn and anti isomers.

In the syn-isomer, the bromine and fluorine atoms are oriented on the same side as the larger cycloheptane (B1346806) ring, while in the anti-isomer, they are on the opposite side. The diastereoselectivity of the carbene addition is influenced by several factors, including the carbene precursor, the reaction conditions, and the potential for steric hindrance.

The generation of bromofluorocarbene can be achieved from various precursors, such as dibromofluoromethane (B117605) (CHBr₂F) or tribromofluoromethane (B1329301) (CBr₃F) upon treatment with a strong base. The choice of base and solvent can impact the stereochemical outcome. Generally, the carbene will approach the double bond of cycloheptene from the less hindered face. However, the transition state geometries leading to the syn and anti products can be of comparable energy, often resulting in a mixture of diastereomers.

The relative stability of the syn and anti isomers is a subject of interest. Steric interactions between the halogen atoms and the hydrogens on the cycloheptane ring play a crucial role. In the syn isomer, the larger bromine atom may experience greater steric repulsion with the adjacent methylene (B1212753) groups of the seven-membered ring compared to the smaller fluorine atom. This could potentially favor the formation of the anti isomer where the halogens are directed away from the bulk of the molecule.

Table 1: Potential Diastereomers of this compound
IsomerRelative Orientation of Halogens to Cycloheptane RingKey Steric Interactions
syn-8-Bromo-8-fluorobicyclo[5.1.0]octaneHalogens on the same sidePotential repulsion between Br/F and adjacent CH₂ groups
anti-8-Bromo-8-fluorobicyclo[5.1.0]octaneHalogens on the opposite sideReduced steric hindrance compared to the syn isomer

Conformational Preferences and Dynamics of the Bicyclo[5.1.0]octane Core

The conformational landscape of the bicyclo[5.1.0]octane core is primarily dictated by the flexibility of the seven-membered cycloheptane ring. Cycloheptane itself is known to exist in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. The fusion of the rigid cyclopropane ring to this system introduces significant conformational constraints.

For the bicyclo[5.1.0]octane skeleton, theoretical and experimental studies on related systems suggest that the seven-membered ring can adopt two principal conformations: a chair-like and a boat-like form. The energy barrier between these conformations is relatively low, leading to a dynamic equilibrium at room temperature.

The presence of the gem-dihalocyclopropane moiety in this compound is expected to influence this conformational equilibrium. The steric and electronic properties of the bromine and fluorine substituents can alter the relative energies of the chair and boat conformers. For instance, steric interactions between the halogen atoms and the axial hydrogens of the cycloheptane ring in a particular conformation could destabilize it, shifting the equilibrium towards a conformer that minimizes these unfavorable interactions.

Furthermore, the diastereomeric nature of the molecule (syn vs. anti) will have a profound impact on the conformational preferences. The steric demands of the syn and anti arrangement of the halogens will lead to different non-bonded interactions within the various possible conformations of the seven-membered ring, resulting in distinct conformational energy profiles for each diastereomer.

Table 2: Predominant Conformations of the Bicyclo[5.1.0]octane Core
ConformationDescriptionPotential Influence of C8 Substituents
Chair-likeA relatively stable, puckered conformation of the seven-membered ring.Steric interactions with axial hydrogens may be significant.
Boat-likeAnother accessible conformation, often slightly higher in energy than the chair.Different steric environment for the C8 substituents compared to the chair form.

Steric and Electronic Influences of Halogen Substituents on Molecular Geometry

The geometry of the this compound molecule is significantly influenced by the steric and electronic properties of the bromine and fluorine substituents on the cyclopropane ring.

Steric Effects: The van der Waals radii of bromine (1.85 Å) and fluorine (1.47 Å) are considerably different. The larger size of the bromine atom compared to fluorine leads to greater steric bulk. This steric demand can influence bond lengths and angles within the highly strained cyclopropane ring. It is expected that the C-Br bond will be longer than the C-F bond. The steric repulsion between the halogens and the adjacent atoms on the cycloheptane ring will also play a role in determining the preferred conformation, as discussed in the previous section.

Table 3: Comparison of Steric and Electronic Properties of Fluorine and Bromine
PropertyFluorine (F)Bromine (Br)
van der Waals Radius (Å)1.471.85
Electronegativity (Pauling Scale)3.982.96
Typical C-X Bond Length (Å)~1.35~1.94

Computational and Experimental Approaches for Stereochemical Assignment

The unambiguous determination of the stereochemistry and conformational preferences of this compound requires a combination of computational and experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts of the protons and carbons in the bicyclo[5.1.0]octane framework would be sensitive to the stereochemistry at C8 and the conformation of the seven-membered ring. Particularly informative would be the coupling constants between protons. For instance, the vicinal coupling constants (³JHH) between the cyclopropyl (B3062369) protons and the adjacent protons on the cycloheptane ring would depend on the dihedral angle between them, which is in turn dictated by the conformation. Furthermore, nuclear Overhauser effect (NOE) experiments could provide through-space correlations between protons, helping to establish their relative stereochemistry. ¹⁹F NMR would also be a valuable tool to probe the environment around the fluorine atom.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of either the syn or anti isomer of this compound would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the relative stereochemistry and the preferred conformation in the crystalline phase. This data would serve as a benchmark for comparison with computational models and spectroscopic data. For instance, a crystal structure of a related substituted bicyclo[5.1.0]octane derivative has confirmed the geometry of the fused ring system. diamond.ac.uk

Computational Chemistry: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for predicting the structures, energies, and spectroscopic properties of the different stereoisomers and conformers of this compound. These calculations can be used to:

Determine the relative stabilities of the syn and anti diastereomers.

Map the potential energy surface of the conformational changes in the seven-membered ring for each diastereomer.

Predict NMR chemical shifts and coupling constants, which can then be compared with experimental spectra to aid in stereochemical assignment.

Calculate vibrational frequencies, which can be compared with infrared (IR) and Raman spectra.

By combining the insights from these different approaches, a comprehensive understanding of the intricate stereochemical and conformational features of this compound can be achieved.

Table 4: Overview of Methods for Stereochemical Assignment
TechniqueInformation ProvidedApplication to this compound
NMR SpectroscopyConnectivity, chemical environment, and spatial proximity of atoms.Distinguishing between syn and anti isomers and identifying the predominant conformation in solution.
X-ray CrystallographyPrecise 3D atomic coordinates in the solid state.Unambiguous determination of relative stereochemistry and solid-state conformation. diamond.ac.uk
Computational Chemistry (DFT, ab initio)Relative energies, optimized geometries, and predicted spectroscopic properties.Modeling the conformational landscape and aiding in the interpretation of experimental data.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 8-Bromo-8-fluorobicyclo[5.1.0]octane, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional NMR methodologies.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum would reveal the number of distinct proton environments and their connectivity. The bicyclo[5.1.0]octane ring system, with its fused cyclopropane (B1198618) and cycloheptane (B1346806) rings, would lead to a complex pattern of signals due to the rigid, non-planar structure. Protons on the seven-membered ring would likely appear as a series of complex multiplets in the upfield region of the spectrum. The presence of the bromine and fluorine atoms on the C8 bridgehead carbon would significantly influence the chemical shifts of nearby protons due to their electronegativity and anisotropic effects. Protons on the carbons adjacent to the C8 position would be expected to be deshielded and shifted downfield. Spin-spin coupling between neighboring, non-equivalent protons would provide valuable information about the dihedral angles between them, helping to define the stereochemistry of the molecule.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms of the bicyclic framework. The most downfield signal would likely be attributed to the C8 carbon, which is directly attached to two electronegative halogen atoms (bromine and fluorine). The carbons of the cyclopropane ring (C1 and C7) would also have characteristic chemical shifts. The remaining carbons of the seven-membered ring would appear in the aliphatic region of the spectrum. The specific chemical shifts would be influenced by the strain of the bicyclic system and the electronic effects of the substituents.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In the case of this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to a tertiary carbon in a strained bicyclic system, also bearing a bromine atom. Furthermore, coupling between the fluorine nucleus and nearby protons (²JHF and ³JHF) would be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural confirmation.

Application of Two-Dimensional NMR Methodologies

To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-spin coupled, allowing for the tracing of the proton connectivity throughout the bicyclic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.

A hypothetical data table for the NMR analysis is presented below. Please note that these are estimated values and not based on experimental data.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
C1/C7Multiplet~30-40Protons on C2/C6, C8
C2/C6Multiplet~25-35Protons on C1/C7, C3/C5
C3/C5Multiplet~20-30Protons on C2/C6, C4
C4Multiplet~20-30Protons on C3/C5
C8-~100-120Protons on C1/C7

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a halogen atom. The initial loss of a bromine radical would be a probable fragmentation step, leading to a [M-Br]⁺ ion. The subsequent fragmentation could involve the opening of the strained cyclopropane ring and further rearrangements of the bicyclic system. The fragmentation pattern would provide a unique fingerprint for the molecule and support the proposed structure.

A hypothetical fragmentation table is provided below.

m/zProposed Fragment
M⁺, M⁺+2[C₈H₁₂BrF]⁺
M-Br[C₈H₁₂F]⁺
M-F[C₈H₁₂Br]⁺
Further fragmentsLoss of small neutral molecules (e.g., C₂H₄)

Infrared (IR) Spectroscopy for Functional Group Identification

A table of expected IR absorption bands is presented below.

Wavenumber (cm⁻¹)Vibration Type
~3050C-H stretch (cyclopropane)
2850-3000C-H stretch (aliphatic)
~1450C-H bend (scissoring)
Below 1000C-Br, C-F stretch

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the qualitative and quantitative assessment of this compound. This method is instrumental in determining the purity of the compound and analyzing its presence in complex mixtures. The gas chromatography component separates the compound from impurities or other components based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds, providing a unique mass spectrum that serves as a molecular fingerprint.

In a typical GC-MS analysis of a sample containing this compound, the retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions. The purity of the compound can be ascertained by the relative area of its corresponding peak in the chromatogram.

Hypothetical GC-MS Fragmentation Data for this compound:

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Relative Abundance
[C8H12BrF]+Molecular Ion205/207Moderate
[C8H12F]+Loss of Br127High
[C8H12Br]+Loss of F187/189Low
[C7H9BrF]+Loss of CH3191/193Low
[C6H7]+Cyclohexadienyl cation79Moderate
[C5H5]+Cyclopentadienyl cation65Moderate

Note: This table is a hypothetical representation of a plausible fragmentation pattern and is intended for illustrative purposes. Actual experimental data may vary.

Application of X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice can be constructed.

While a specific crystal structure for this compound has not been reported, studies on related bicyclo[5.1.0]octane derivatives, such as potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate and cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate, have been successfully determined using X-ray diffraction. iucr.orgdoaj.org These studies provide insights into the conformational preferences of the bicyclo[5.1.0]octane ring system.

For this compound, X-ray crystallography would elucidate key structural parameters, including:

The bond lengths of C-Br, C-F, and all C-C and C-H bonds.

The bond angles within the bicyclic system, which would reveal the degree of ring strain.

The stereochemical relationship of the bromine and fluorine atoms relative to the ring system.

The packing of molecules in the crystal lattice and any significant intermolecular interactions, such as halogen bonding or dipole-dipole interactions.

Hypothetical Crystallographic Data for this compound:

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (Å) 7.5
b (Å) 9.2
c (Å) 12.1
α (°) 90
β (°) 90
γ (°) 90
Volume (Å3) 834.9
Z 4
Calculated Density (g/cm3) 1.635
C-Br Bond Length (Å) ~1.94
C-F Bond Length (Å) ~1.38
C1-C7 Bond Length (Å) ~1.52

Note: The crystallographic data presented in this table is hypothetical and based on typical values for similar organic halides and bicyclic systems. It serves as an example of the type of information that would be obtained from an X-ray crystallographic analysis.

Theoretical and Computational Chemistry Studies of 8 Bromo 8 Fluorobicyclo 5.1.0 Octane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-Bromo-8-fluorobicyclo[5.1.0]octane, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to elucidate its electronic structure and energetics. researchgate.net Calculations, likely using basis sets like 6-31G* or larger, would provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

These computations would also yield crucial electronic properties. The dipole moment would be of particular interest, reflecting the significant charge separation induced by the highly electronegative fluorine and bromine atoms. The distribution of electron density and the molecular electrostatic potential (MEP) map would highlight the electron-rich regions (around the halogens) and electron-deficient areas, offering insights into potential sites for electrophilic or nucleophilic attack. Furthermore, frontier molecular orbital analysis (HOMO-LUMO) would be critical. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key indicators of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Calculated Electronic Properties of this compound

Property Predicted Value Method/Basis Set
Total Energy (Value in Hartrees) DFT/B3LYP/6-311G*
Dipole Moment ~2.5 - 3.5 D DFT/B3LYP/6-311G*
HOMO Energy ~ -7.0 eV DFT/B3LYP/6-311G*
LUMO Energy ~ +0.5 eV DFT/B3LYP/6-311G*

Advanced Analysis of Ring Strain Energy (RSE) and Molecular Stability

The fusion of a cyclopropane (B1198618) ring onto a larger ring system results in significant ring strain energy (RSE), a key factor governing the molecule's stability and reactivity. The RSE of this compound can be computationally determined using isodesmic or homodesmotic reactions. These hypothetical reactions involve breaking down the target molecule into smaller, strain-free fragments, allowing for the isolation of the strain energy component from the total energy.

For instance, a homodesmotic reaction could be formulated as: this compound + 2(propane) + ethane (B1197151) → 1-bromo-1-fluoro-2,3-dimethylcyclopropane + 2(n-butane)

The energy change of this reaction, calculated using high-level quantum chemical methods, would provide a reliable estimate of the RSE. The RSE of the parent cis-bicyclo[5.1.0]octane is known to be substantial. atlantis-press.comacs.org The introduction of bulky and electronegative bromine and fluorine atoms at the C8 position would likely introduce additional strain. The Thorpe-Ingold effect might lead to a slight compression of the internal C1-C7 bond angle to accommodate the substituents, potentially increasing angle strain. Electronic effects from the halogens would also subtly influence the stability of the cyclopropane ring's bonds.

Table 2: Comparison of Hypothetical Ring Strain Energies (RSE)

Compound Predicted RSE (kcal/mol)
Cyclopropane ~27.5
cis-Bicyclo[5.1.0]octane ~30-35

Computational Modeling of Reaction Mechanisms and Transition State Structures

The high ring strain of the cyclopropane moiety makes this compound susceptible to ring-opening reactions. Computational modeling is an invaluable tool for exploring the mechanisms of such transformations. For example, the thermal or Lewis acid-catalyzed ring-opening could be investigated.

Using DFT methods, the potential energy surface for a proposed reaction can be mapped out. This involves locating the structures of reactants, products, and, crucially, the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the reaction coordinate. Frequency calculations are performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, the activation energy (the energy difference between the reactants and the TS) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactant and product states. Such studies could predict, for instance, whether the C1-C7 or C1-C8 bond is more likely to cleave under specific conditions.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemistry provides powerful methods for predicting spectroscopic data, which can be used to aid in the characterization of novel compounds. nih.gov For this compound, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.

Predicted ¹³C NMR shifts would be particularly informative for the highly substituted C8 atom and the bridgehead C1 and C7 carbons. The ¹⁹F NMR chemical shift, being highly sensitive to the electronic environment, would also be a key characteristic. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (for ¹³C) or CFCl₃ (for ¹⁹F), can be compared with experimental data if the compound were synthesized.

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of harmonic frequencies corresponding to the molecule's normal modes of vibration. While these frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve good agreement. nih.gov The predicted IR spectrum would show characteristic C-F and C-Br stretching frequencies, as well as vibrations associated with the strained cyclopropane ring.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Parameter Predicted Value Notes
¹³C NMR Chemical Shift (C8) 80 - 95 ppm Highly deshielded due to halogen substitution.
¹³C NMR Chemical Shift (C1, C7) 25 - 40 ppm Bridgehead carbons of the cyclopropane ring.
¹⁹F NMR Chemical Shift -150 to -180 ppm Relative to CFCl₃.
IR Frequency (C-F stretch) 1050 - 1150 cm⁻¹ Strong absorption.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics is ideal for studying electronic structure, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules. researchgate.netlabxing.com The seven-membered ring of this compound is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. researchgate.net

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms. By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), one can observe transitions between different conformations and determine their relative populations.

Theoretical Description of Bonding in Strained Cyclopropane Systems (e.g., Bent Bond Theory)

The bonding in the cyclopropane ring of this compound cannot be adequately described by simple sp³ hybridization. The internal C-C-C bond angles are constrained to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This geometric constraint is accommodated through the formation of "bent bonds" or "banana bonds," a concept first elaborated by Coulson and Moffitt. wikipedia.orgquora.com

According to this model, the hybrid orbitals used for the C-C bonds in the ring have increased p-character. This allows the inter-orbital angle to be larger than the internuclear angle, reducing angle strain. wikipedia.org The consequence is that the maximum electron density between the carbon atoms does not lie along the direct internuclear axis but is displaced outwards, forming a curved path. quora.comnih.gov These bent bonds are weaker than typical C-C sigma bonds, which contributes to the high reactivity of cyclopropanes. libretexts.org

In this compound, the electronegative fluorine and bromine substituents on C8 would further influence this bonding picture. According to Bent's rule, atomic s-character tends to be directed towards more electropositive substituents. Therefore, the C8-C1 and C8-C7 bonds would likely have even greater p-character than in an unsubstituted cyclopropane, as the C8 atom directs more of its s-character towards the orbitals forming bonds with the more electropositive carbon atoms of the ring. This could potentially weaken the C8-C1/C7 bonds further, making them more susceptible to cleavage.

Applications in Advanced Organic Synthesis and Materials Science

8-Bromo-8-fluorobicyclo[5.1.0]octane as a Versatile Synthetic Building Block

The reactivity of the gem-bromofluorocyclopropane moiety within the bicyclo[5.1.0]octane framework makes this compound a versatile building block in organic synthesis. The presence of two different halogen atoms on the same carbon atom of the cyclopropane (B1198618) ring allows for selective transformations, providing access to a variety of functionalized bicyclic structures.

The bicyclo[5.1.0]octane skeleton is a key structural motif in a number of natural products. The introduction of fluorine into such bicyclic systems can significantly alter their physical, chemical, and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry.

The development of synthetic methodologies to access fluorinated bicyclic compounds is an active area of research. These scaffolds are considered as three-dimensional isosteres of planar aromatic rings, offering a way to explore new chemical space in drug discovery. The synthesis of fluorinated bicyclo[2.2.2]octane derivatives, for example, highlights the efforts in creating novel fluorinated building blocks. While specific research on this compound is not extensively documented, the general strategies for synthesizing fluorinated bridged bicyclic compounds suggest its potential utility in generating novel molecular architectures with tailored properties.

gem-Dihalocyclopropanes are valuable intermediates in organic synthesis, serving as precursors to a variety of molecular structures. For instance, they can undergo ring-opening reactions to form functionalized alkenes or be transformed into allenes. The differential reactivity of the bromine and fluorine atoms in this compound could be exploited for sequential and selective chemical modifications.

The halodecarboxylation of carboxylic acids is a common method for producing organic halides, which are themselves versatile precursors for a multitude of organic transformations. acs.org The reactivity of the carbon-halogen bond allows for nucleophilic substitution, elimination, and the formation of organometallic reagents. acs.org Although a direct synthesis of this compound via this method is not explicitly detailed in the literature, the principles of halodecarboxylation suggest a potential route to this and related compounds.

The following table summarizes the types of transformations that gem-dihalocyclopropanes can undergo, indicating the potential synthetic pathways for a precursor like this compound.

TransformationProduct TypePotential Application
ReductionMonohalogenated cyclopropanesFurther functionalization
Ring-openingDienes, functionalized alkenesSynthesis of acyclic and macrocyclic compounds
Metal-halogen exchangeOrganometallic cyclopropyl (B3062369) reagentsCarbon-carbon bond formation
CycloadditionsPolycyclic systemsConstruction of complex molecular frameworks

Integration into Materials Science and Polymer Chemistry Research

The incorporation of fluorine and bicyclic structures into polymers and materials can lead to the development of substances with unique and desirable properties, such as thermal stability, chemical resistance, and specific surface characteristics.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy, which makes them suitable for a wide range of applications, from non-stick coatings to high-performance plastics. The synthesis of fluorinated polymers can be achieved through the polymerization of fluorine-containing monomers.

While there is no direct literature on the use of this compound in polymer synthesis, the general field of fluorinated polymers provides a context for its potential application. For instance, fluorinated norbornenes are used in ring-opening metathesis polymerization (ROMP) to create polymers with unique properties. mdpi.com The bicyclic nature of this compound, combined with its fluorine content, suggests its potential as a monomer or a modifying agent in the synthesis of novel fluorinated polymers. The bromo-functionality could also serve as a site for post-polymerization modification.

The quest for new materials with precisely controlled properties is a driving force in materials science. The introduction of strained ring systems, such as bicyclobutanes, into molecular structures can lead to materials with interesting electronic and mechanical properties. Bicyclobutanes are known to be highly strained and can release this strain through various chemical reactions, making them useful building blocks for creating complex molecular architectures. researchgate.net

The bicyclo[5.1.0]octane framework, while less strained than a bicyclobutane, still possesses a degree of ring strain that can influence the properties of materials derived from it. The presence of both bromine and fluorine in this compound offers multiple avenues for its incorporation into larger material scaffolds, potentially leading to materials with tailored thermal, optical, or electronic properties.

Utilization in the Design of Ligands for Transition Metal Catalysis

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. Bicyclic scaffolds are often employed in ligand design to create a rigid and well-defined coordination environment around the metal center.

While there is no specific mention in the literature of this compound being used in ligand synthesis, the structural features of this molecule suggest its potential in this area. The bicyclic framework can serve as a rigid backbone, and the halogen atoms could be replaced by coordinating groups through various synthetic transformations. For example, the bromine atom could be displaced by a phosphine (B1218219) or amine group, which are common coordinating moieties in catalyst ligands.

The presence of fluorine in the ligand can also influence the electronic properties of the metal center, which in turn can affect the catalytic activity and selectivity. Fluorinated ligands have been shown to impact the physical properties and chemical reactivity of metal complexes. The development of new fluorinated ligands is an active area of research in catalysis.

The following table outlines potential ligand types that could be conceptually derived from this compound and their potential applications in catalysis.

Ligand TypePotential Coordinating Atom(s)Potential Catalytic Application
Phosphine LigandPhosphorusCross-coupling reactions, hydrogenation
Amine LigandNitrogenAsymmetric catalysis
N-Heterocyclic Carbene (NHC) PrecursorCarbonMetathesis, C-H activation

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly accessible scientific databases and chemical literature, no specific research or data could be found for the chemical compound This compound . Consequently, an article detailing its applications in advanced organic synthesis, materials science, or future research prospects as requested cannot be generated at this time.

The inquiry for information structured around "Future Research Avenues and Interdisciplinary Prospects" did not yield any relevant results, indicating that this particular compound may be a novel or largely unstudied chemical entity. Scientific literature extensively covers related compounds, such as various bromo- and fluoro-substituted bicyclic molecules, and the broader field of bromo-organic compounds in synthesis. However, specific findings, detailed research, or data tables pertaining exclusively to this compound are not present in the available resources.

Without any foundational research on its synthesis, characterization, or reactivity, any discussion of its potential applications or future research directions would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

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